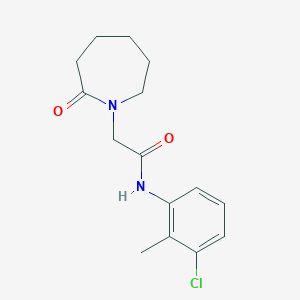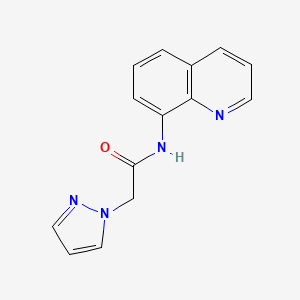
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is a chemical compound that has been the subject of extensive scientific research. This compound has a unique structure that makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to reduce oxidative stress and protect against cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one in lab experiments include its high solubility in various solvents, its unique structure that allows for potential drug delivery applications, and its ability to exhibit multiple pharmacological effects. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment to synthesize and purify the compound.
Orientations Futures
There are several future directions for the study of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one. One potential direction is the investigation of its potential use as a drug delivery system for various therapeutic agents. Another direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with ethyl iodide to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one has been extensively studied for its potential applications in various biomedical fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a drug delivery system due to its unique structure and solubility properties.
Propriétés
IUPAC Name |
2-ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-16(21)14-7-5-4-6-13(14)15(18-20)17(22)19-10-8-12(2)9-11-19/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFRWUNGIGBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4-methylpiperidine-1-carbonyl)phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)








